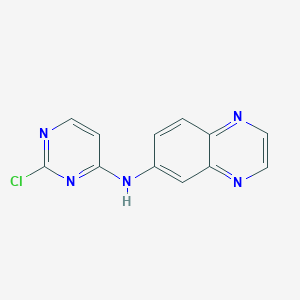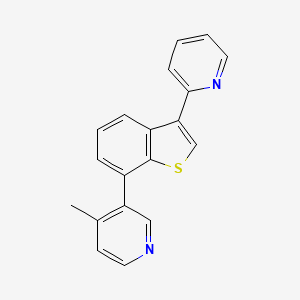
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a benzothiophene derivative under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like hydrogen gas for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound shares a similar pyridine structure but differs in the presence of a pyrimidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another structurally related compound with potential biological activity.
Uniqueness
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is unique due to its benzothiophene moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C19H14N2S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine |
InChI |
InChI=1S/C19H14N2S/c1-13-8-10-20-11-16(13)14-5-4-6-15-17(12-22-19(14)15)18-7-2-3-9-21-18/h2-12H,1H3 |
Clave InChI |
ZQMPKSFKWUCKAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


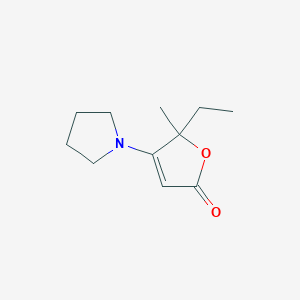

![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
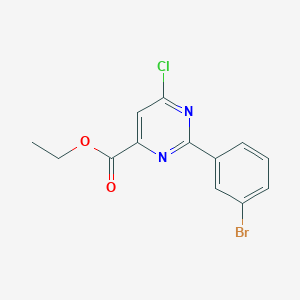
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
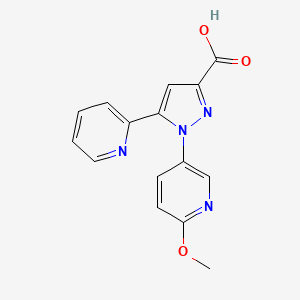
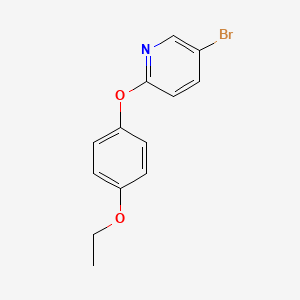
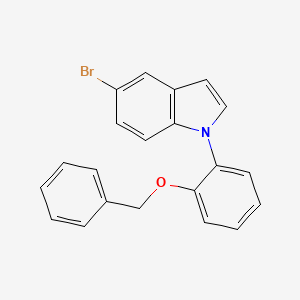
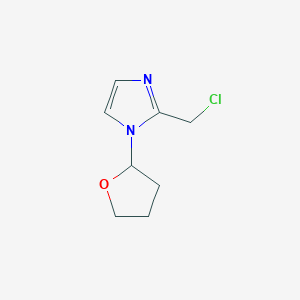
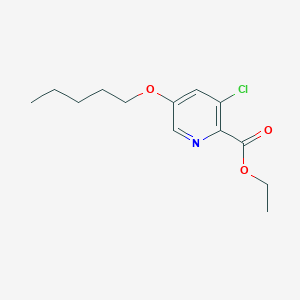
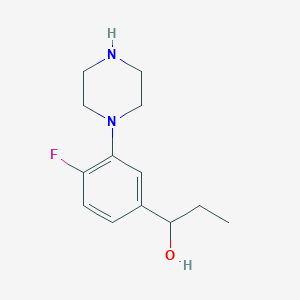
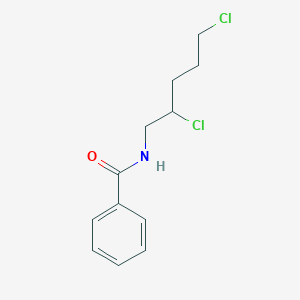
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
